(4-Amino-3-chloro-phenyl)-acetic acid ethyl ester
Overview
Description
(4-Amino-3-chloro-phenyl)-acetic acid ethyl ester is an organic compound that belongs to the class of phenylacetic acid derivatives. This compound is characterized by the presence of an amino group at the fourth position and a chlorine atom at the third position on the phenyl ring, along with an ethyl ester group attached to the acetic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-chloro-phenyl)-acetic acid ethyl ester typically involves the following steps:
Nitration: The starting material, 3-chloroaniline, undergoes nitration to introduce a nitro group at the para position relative to the amino group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Esterification: The resulting 4-amino-3-chloroaniline is then reacted with ethyl chloroacetate in the presence of a base such as sodium ethoxide to form the ethyl ester of (4-Amino-3-chloro-phenyl)-acetic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3-chloro-phenyl)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkoxides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
(4-Amino-3-chloro-phenyl)-acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Amino-3-chloro-phenyl)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The amino and chlorine groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active acetic acid derivative, which can further interact with cellular targets.
Comparison with Similar Compounds
Similar Compounds
(4-Amino-3-chloro-phenyl)-acetic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.
(4-Amino-3-chloro-phenyl)-propionic acid ethyl ester: Contains a propionic acid moiety instead of acetic acid, which may alter its biological activity.
(4-Amino-3-chloro-phenyl)-methanol: Contains a hydroxyl group instead of an ester, affecting its chemical properties.
Uniqueness
(4-Amino-3-chloro-phenyl)-acetic acid ethyl ester is unique due to the presence of both an amino group and a chlorine atom on the phenyl ring, along with an ethyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
ethyl 2-(4-amino-3-chlorophenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGYQADUGSHIGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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